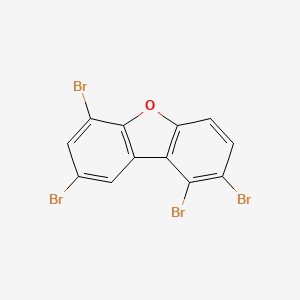

1,2,6,8-Tetrabromo-dibenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

617707-68-3 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

1,2,6,8-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-5-3-6-10-9(2-1-7(14)11(10)16)17-12(6)8(15)4-5/h1-4H |

InChI Key |

HETPUYROJCAOKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C2C=C(C=C3Br)Br)Br)Br |

Origin of Product |

United States |

Analytical Methodologies for 1,2,6,8 Tetrabromo Dibenzofuran in Environmental and Biological Matrices

Sample Collection and Preparation

The initial and most critical stage in the analysis of 1,2,6,8-Tetrabromo-dibenzofuran is the collection and preparation of samples. The strategies employed vary significantly depending on the matrix to ensure a representative sample is obtained and the target analyte is preserved and concentrated.

Sampling Strategies for Diverse Environmental Compartments

The ubiquitous nature of brominated flame retardants and their byproducts necessitates distinct sampling approaches for different environmental compartments. mdpi.com

The analysis of this compound in the air requires methods capable of capturing both the gaseous and particulate-bound fractions of this semi-volatile organic compound (SVOC). researchgate.netcatechzone.com High-volume air samplers are the standard for collecting ambient air, drawing large volumes of air (typically 325 to 400 m³) over a 24-hour period through a quartz or glass fiber filter to trap particulate matter, followed by an adsorbent trap, commonly polyurethane foam (PUF), to capture the vapor phase. epa.govtisch-env.com This dual-trapping system is crucial as the distribution of PBDFs between phases depends on their specific properties and environmental conditions. researchgate.net

For flue gas from stationary sources like incinerators, isokinetic sampling is performed using a multi-component train as described in methods like US EPA Method 23. epa.gov This ensures the collected sample is representative of the emissions. The train typically includes a heated probe, a filter for particulates, and a condenser followed by a resin trap (e.g., XAD-2) to adsorb gaseous compounds. epa.gov

Dust samples, often collected from indoor environments, can be gathered by sweeping or vacuuming. These samples are then sieved to achieve a uniform particle size before extraction. inchem.org

| Matrix | Sampling Technique | Key Components | Typical Sample Volume/Duration |

|---|---|---|---|

| Ambient Air | High-Volume Air Sampling | Quartz Fiber Filter (for particles), Polyurethane Foam (PUF) plug (for vapor) | 325-400 m³ over 24 hours |

| Flue Gas | Isokinetic Sampling (e.g., EPA Method 23) | Heated probe, filter, condenser, XAD-2 resin trap | Several hours, dependent on source |

| Dust | Sweeping or Vacuuming | Sieving to homogenize | Not applicable |

Due to the low water solubility of this compound, large sample volumes are required to detect the typically low concentrations found in water. srce.hraccesson.kr Two primary extraction techniques are employed: liquid-liquid extraction (LLE) and solid-phase extraction (SPE). srce.hr

LLE involves extracting the compound from the water sample using a non-miscible organic solvent, such as dichloromethane (B109758) or hexane (B92381). srce.hr While effective, LLE can be labor-intensive and require large volumes of solvent. accesson.kr

SPE is a more modern and widely used technique where water is passed through a cartridge or disk containing a solid sorbent (e.g., C18) that retains the organic compounds. srce.hraccesson.kr The analytes are later eluted from the sorbent with a small volume of solvent. SPE is often preferred as it allows for higher preconcentration factors, uses less solvent, and can be automated. accesson.kr For instance, a semi-automated SPE system can process up to 40 liters of water, achieving very low detection limits. accesson.kr

The analysis of solid and semi-solid matrices like soil, sediment, and sewage sludge involves more aggressive extraction techniques to release the target compounds from the complex matrix. Samples are typically freeze-dried and homogenized by sieving before extraction. researchgate.net

Classic Soxhlet extraction has been a benchmark method, involving continuous extraction with an organic solvent (e.g., toluene) for many hours. nih.gov However, modern techniques like Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), are now more common. nih.govnih.gov PLE uses elevated temperatures and pressures to extract analytes much faster and with less solvent than Soxhlet extraction. nih.govnih.gov Solvent mixtures such as dichloromethane/n-heptane or acetone (B3395972)/n-hexane are often used to optimize extraction efficiency. srce.hrdiva-portal.org For complex samples, a multi-layered cleanup approach can be integrated directly into the PLE cell, combining extraction and purification into a single step. rsc.org

Fly ash, a byproduct of incineration, is a significant source of PBDFs. inchem.orgaaqr.org The analytical approach for fly ash is similar to that for soil and sediment, focusing on robust extraction. Soxhlet extraction with toluene (B28343) is a well-established method. nih.gov The high carbon content and potential for strong analyte binding in fly ash make efficient extraction critical. The enrichment of certain compounds in fly ash compared to bottom ash is a key consideration in understanding combustion processes. d-nb.info

Analyzing biological samples for this compound is complicated by the high lipid content of these matrices. mdpi.comwaters.com Samples, such as fish tissue or human adipose tissue, are homogenized and often mixed with sodium sulfate (B86663) to create a dry, free-flowing powder. researchgate.net Extraction is typically performed using Soxhlet or PLE with solvent systems capable of solubilizing both the lipids and the target analytes. nih.gov

A crucial step following extraction is lipid removal. This is often achieved using techniques like gel permeation chromatography (GPC) or destructive methods like shaking with concentrated sulfuric acid. researchgate.net For human fluids like blood serum or milk, the initial extraction must efficiently separate the lipophilic compounds from the aqueous and protein-rich matrix. waters.com Throughout the sample preparation for all matrices, care must be taken to use high-purity solvents and to shield samples from UV light to prevent photodegradation of the target PBDD/F congeners. diva-portal.org

| Matrix | Common Pre-treatment | Primary Extraction Technique(s) | Common Solvent(s) | Key Cleanup Step(s) |

|---|---|---|---|---|

| Water | Filtration, pH adjustment | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Dichloromethane, Hexane (for LLE); Elution with Acetonitrile, Hexane/DCM (for SPE) | Concentration of eluate |

| Soil/Sediment/Sludge | Freeze-drying, sieving, homogenization | Pressurized Liquid Extraction (PLE), Soxhlet | Toluene, Dichloromethane/Heptane, Acetone/Hexane | Multi-layer silica (B1680970)/carbon cleanup |

| Fly Ash | Homogenization | Soxhlet, PLE | Toluene | Acid/base treatment, column chromatography |

| Biological Tissues | Homogenization, drying with sodium sulfate | PLE, Soxhlet | Hexane/Dichloromethane | Lipid removal (GPC, sulfuric acid) |

Extraction Techniques

The initial step in the analysis of 1,2,6,8-TeBDF is its extraction from the sample matrix. The choice of extraction technique depends on the nature of the sample (e.g., soil, sediment, biological tissue). Common methods aim to efficiently remove the target analyte while minimizing the co-extraction of interfering compounds.

Pressurized liquid extraction (PLE) is a widely used technique for extracting pollutants like polybrominated dibenzofurans (PBDFs) from solid environmental matrices. researchgate.net This method offers advantages such as shorter extraction times and reduced solvent consumption compared to traditional techniques like Soxhlet extraction. researchgate.net For biological samples, such as human adipose tissue, Soxhlet extraction with a solvent like dichloromethane for an extended period (e.g., 6 hours) has been employed. pops.int In other studies involving biological tissues like the liver and brain, a rapid solvent extractor using a mixture of tert-butyl methyl ether and hexane has been utilized. nih.gov

For sediment and suspended particulate matter, pressurized liquid extraction with a mixture of n-hexane and acetone has proven effective. nih.gov The operational parameters of PLE, including temperature, pressure, and solvent composition, are optimized to ensure high extraction recoveries for the target analytes. nih.gov

The following table summarizes various extraction techniques used for PBDFs and related compounds from different matrices.

| Matrix | Extraction Technique | Solvents | Reference |

| Environmental Solids | Pressurized Liquid Extraction (PLE) | Varies (e.g., n-hexane/acetone) | researchgate.netnih.gov |

| Biological Tissues (Adipose) | Soxhlet Extraction | Dichloromethane | pops.int |

| Biological Tissues (Liver, Brain) | Rapid Solvent Extraction | tert-Butyl methyl ether/Hexane | nih.gov |

| Sediment, Suspended Particulate Matter | Pressurized Liquid Extraction (PLE) | n-Hexane/Acetone | nih.gov |

Sample Clean-up Procedures

Following extraction, the sample extract contains the target analyte along with a variety of co-extracted interfering compounds, such as lipids, pigments, and other organic molecules. A thorough clean-up procedure is therefore essential to remove these interferences, which could otherwise compromise the subsequent chromatographic analysis and detection.

For biological samples with high-fat content, the removal of lipids is a critical step. A common destructive technique involves the use of concentrated sulfuric acid. nih.gov This method effectively breaks down the lipid matrix. nih.gov In some procedures, after initial extraction and solvent exchange to hexane, the extract is partitioned with a potassium hydroxide (B78521) solution in aqueous ethanol (B145695) to separate parent compounds from potential hydroxylated metabolites. nih.gov For comprehensive analyses, minimizing lipid co-extractives is crucial as it enables the injection of larger sample volumes into the gas chromatograph, thereby improving sensitivity. nih.gov

Column chromatography is a fundamental technique for purifying sample extracts. Various stationary phases are employed to separate the target analytes from interfering compounds based on their chemical properties.

Silica Gel Chromatography: Silica gel columns, often modified with sulfuric acid, are widely used. nih.govresearchgate.net Acidified silica columns are particularly effective for removing lipids and other acid-labile interferences. nih.govfera.co.uk The polarity of the elution solvents is carefully chosen to first wash away unwanted compounds and then elute the fraction containing the PBDFs.

Florisil Chromatography: Florisil, a magnesium-silicate adsorbent, is also utilized for fractionation. pops.intdiva-portal.org It can effectively separate PBDFs from other classes of compounds, such as polybrominated diphenyl ethers (PBDEs). pops.int In one method, PBDEs were eluted with n-hexane, followed by the elution of PBDFs with a mixture of n-hexane and dichloromethane. pops.int

Carbon Column Chromatography: Activated carbon columns are employed to separate planar molecules like PBDFs from non-planar compounds. fera.co.uk This is a crucial step for isolating the target analytes from bulk interferences.

Gel Permeation Chromatography (GPC): GPC is a non-destructive technique that separates molecules based on their size. nih.gov It is effective for removing high-molecular-weight interferences, such as lipids, from the sample extracts. nih.gov

The table below outlines common column chromatography clean-up steps.

| Clean-up Step | Stationary Phase | Purpose | Reference |

| Lipid Removal & Interference Separation | Acidified Silica Gel | Removes lipids and other acid-labile compounds | nih.govfera.co.uk |

| Fractionation | Florisil | Separates PBDFs from other compound classes (e.g., PBDEs) | pops.intdiva-portal.org |

| Planar Compound Isolation | Activated Carbon | Separates planar PBDFs from non-planar interferences | fera.co.uk |

| High-Molecular-Weight Interference Removal | Gel Permeation Chromatography (GPC) | Removes large molecules like lipids | nih.gov |

Direct treatment of extracts with concentrated sulfuric acid or the use of silica gel impregnated with sulfuric acid is a common and robust method for removing a significant portion of the organic matrix, particularly lipids. nih.govnih.gov This destructive clean-up step is effective because PBDFs are resistant to degradation by sulfuric acid, while many interfering compounds are not. nih.gov This treatment is often performed in tandem with other chromatographic steps to achieve the necessary level of purity for instrumental analysis. fera.co.uk For instance, a tandem acid silica-carbon column can be used to remove both lipids and non-planar interfering compounds. fera.co.uk

Chromatographic Separation Techniques

The final analytical step involves the separation, identification, and quantification of 1,2,6,8-TeBDF, which is typically achieved using high-resolution gas chromatography coupled with a sensitive detector.

High-resolution gas chromatography (HRGC) is the cornerstone for the isomer-specific analysis of PBDFs. The choice of the capillary column's stationary phase is critical for achieving the necessary separation of different PBDF isomers and from other co-eluting compounds. nih.gov

Column Selection: Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5MS), are commonly used for the analysis of PBDFs. nih.govnih.gov The dimensions of the column, including length, internal diameter, and film thickness, are optimized to provide the best balance between resolution and analysis time. researchgate.net Shorter columns with a thinner film are sometimes preferred to reduce the elution temperature and minimize the risk of thermal degradation of the analytes. researchgate.net

Operating Conditions: The temperature program of the GC oven is carefully controlled to achieve optimal separation. A typical program starts at a lower temperature, which is then ramped up to a high final temperature to elute all compounds of interest. nih.gov The carrier gas, usually helium, is maintained at a constant flow rate. pops.intnih.gov For enhanced sensitivity, large-volume injections can be performed using a programmable temperature vaporizer (PTV) injector. nih.gov

The following table provides an example of HRGC operating conditions for the analysis of halogenated compounds.

| Parameter | Condition | Reference |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | nih.gov |

| Carrier Gas | Helium (1.3 mL/min) | nih.gov |

| Injector | Programmable Temperature Vaporizer (PTV) | nih.gov |

| Temperature Program | Initial 30°C, ramp to 315°C | nih.gov |

HRGC is almost always coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), for definitive identification and quantification of 1,2,6,8-TeBDF. nih.gov The use of isotope-labeled internal standards is also a standard practice to ensure the accuracy and precision of the analytical results. pops.int

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and fractionation of complex mixtures of polyhalogenated aromatic hydrocarbons, including this compound (1,2,6,8-TeBDF). While gas chromatography is more commonly used for the final analysis of these compounds, HPLC plays a vital role in sample cleanup and isolation of specific isomer groups.

For the analysis of brominated dibenzofurans, HPLC is often employed in a multi-step cleanup process to remove interfering compounds from sample extracts. acs.org This is particularly important for complex matrices such as environmental solids or biological tissues. The separation mechanism in HPLC can be based on various principles, including aromaticity and planarity. acs.org

A noteworthy application involves a two-dimensional HPLC system that utilizes a nitrophenylpropylsilica column followed by a 2-(1-pyrenyl)ethyldimethylsilylated silica (PYE) column. acs.org This setup allows for the effective separation of compounds into distinct fractions based on their structural characteristics. acs.org For instance, it can separate non-ortho-substituted polychlorinated biphenyls (PCBs) from other compounds, and a similar principle can be applied to brominated analogues. acs.org

Although direct quantitative analysis of 1,2,6,8-TeBDF by HPLC is less common than by GC-based methods, its role in sample preparation is indispensable for achieving the high selectivity and sensitivity required for trace-level detection in complex samples. acs.orgwur.nl The fractions collected from the HPLC system are typically solvent-exchanged and concentrated before being subjected to more definitive analytical techniques like high-resolution mass spectrometry. acs.org

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the cornerstone for the definitive identification and quantification of this compound in various matrices. researchgate.net Due to the compound's potential toxicity and presence at trace levels, highly sensitive and specific MS techniques are required. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is the gold standard for the analysis of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), including 1,2,6,8-TeBDF. nih.govdiva-portal.org This technique is essential for distinguishing target analytes from a multitude of other co-extracted compounds that may have the same nominal mass. diva-portal.org

HRMS instruments operate at a resolving power of 10,000 or greater, which allows for the accurate mass measurement of ions to four or five decimal places. diva-portal.orgacs.org This precision enables the determination of the elemental composition of an ion, providing a high degree of confidence in the identification of the compound. nih.gov For PBDD/Fs, HRMS is typically coupled with high-resolution gas chromatography (HRGC) to separate the various isomers before they enter the mass spectrometer. diva-portal.orgepa.gov

The analysis is performed in the selected ion monitoring (SIR) mode, where the instrument is set to detect only the most abundant ions of the molecular bromine or chlorine cluster characteristic of the target compounds. diva-portal.orgdiva-portal.org This targeted approach significantly enhances the sensitivity and selectivity of the analysis. diva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of 1,2,6,8-TeBDF. nih.govmdpi.com In this method, a gas chromatograph separates the components of a mixture, which are then introduced into a mass spectrometer for detection and quantification. nih.gov While both low-resolution and high-resolution mass spectrometers can be used, HRMS is preferred for its superior selectivity and sensitivity, especially for complex environmental samples. researchgate.netnih.gov

The GC column plays a critical role in separating the different PBDD/F isomers. researchgate.net Shorter columns with a thinner film thickness are often preferred for the analysis of brominated compounds to minimize thermal degradation and reduce the elution temperature of the analytes. researchgate.net The mass spectrometer is typically operated in the electron ionization (EI) mode, which generates characteristic fragmentation patterns that can be used for structural elucidation and confirmation. diva-portal.org

For quantitative analysis, specific ions corresponding to the molecular ion cluster of tetrabromodibenzofurans are monitored. researchgate.net The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) results in a distinctive pattern in the mass spectrum, which is a key identifier for brominated compounds. nih.gov

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas Chromatography-Electron Capture Detection (GC-ECD) is a highly sensitive and selective method for the detection of electrophilic compounds, such as halogenated substances like 1,2,6,8-TeBDF. mdpi.comipcp.ch The ECD contains a radioactive source (typically 63Ni) that emits beta particles, creating a steady stream of electrons. ipcp.chnih.gov When an electrophilic compound passes through the detector, it captures some of these electrons, causing a decrease in the current, which is registered as a peak. ipcp.ch

GC-ECD is known for its exceptional sensitivity, allowing for the detection of picogram quantities of halogenated compounds. nih.gov However, a significant limitation of GC-ECD is its lack of specificity. researchgate.net It responds to a wide range of electron-capturing compounds, which can lead to interferences from other halogenated substances present in the sample. mdpi.com

Despite this, GC-ECD can be a cost-effective screening tool for the presence of brominated flame retardants and their byproducts. nih.govresearchgate.net For more definitive analysis, confirmation by a mass spectrometric technique is necessary. researchgate.net In some applications, comprehensive two-dimensional gas chromatography (GC x GC) coupled with a micro-electron capture detector (µECD) has been explored to enhance the separation and selectivity for dioxin-like compounds. researchgate.netdiva-portal.org

Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS)

Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) is a highly sensitive and selective analytical technique for the detection of electrophilic compounds, including brominated aromatic compounds like 1,2,6,8-TeBDF. osti.govnih.gov In NCI-MS, a reagent gas such as methane (B114726) or ammonia (B1221849) is introduced into the ion source, leading to the formation of low-energy thermal electrons. osti.gov When an electrophilic analyte enters the ion source, it can capture an electron, forming a negative ion. nih.gov

This process is highly efficient for compounds with electronegative atoms like bromine, resulting in excellent sensitivity, often in the low picogram or femtogram range. osti.gov A key feature of GC-NCI-MS for brominated compounds is the formation of characteristic bromide anions (Br⁻, m/z 79 and 81) with high intensity. osti.gov Monitoring these ions provides a selective way to detect brominated compounds with minimal interference from chlorinated analogues. osti.gov

For a high response in NCI-MS, the presence of at least two bromine atoms in a molecule, or one bromine atom along with other electron-withdrawing groups, is generally required. osti.gov This makes the technique particularly well-suited for the analysis of tetrabromodibenzofurans. GC-NCI-MS has been successfully applied to the analysis of brominated compounds in various complex matrices, including automotive emissions and soot from fires. osti.gov

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry (IDMS) is the most accurate method for the quantification of 1,2,6,8-TeBDF in environmental and biological samples. nih.govacs.org This technique involves the addition of a known amount of an isotopically labeled analogue of the target analyte to the sample prior to extraction and cleanup. epa.gov

The isotopically labeled standard, typically containing 13C, serves as an internal standard that behaves chemically and physically identically to the native (unlabeled) analyte throughout the entire analytical procedure. diva-portal.orgnih.gov Any losses of the analyte during sample preparation will be mirrored by losses of the internal standard. epa.gov

By measuring the ratio of the response of the native analyte to the response of the isotopically labeled internal standard in the final extract using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately calculated. acs.org This method effectively corrects for variations in extraction efficiency, cleanup recovery, and instrumental response, leading to highly precise and accurate quantitative results. epa.gov The use of 13C-labeled standards for PBDD/F analysis is a well-established practice and is crucial for obtaining reliable data. chromservis.eudspsystems.euwur.nl

Data Tables

Table 1: Mass Spectrometric Techniques for this compound Analysis

| Analytical Technique | Abbreviation | Common Ionization Mode | Key Features |

| High-Resolution Mass Spectrometry | HRMS | Electron Ionization (EI) | High accuracy mass measurements, resolving power >10,000, definitive compound identification. diva-portal.orgacs.org |

| Gas Chromatography-Mass Spectrometry | GC-MS | Electron Ionization (EI) | Robust and widely used, separates isomers, provides characteristic fragmentation patterns. nih.govmdpi.com |

| Gas Chromatography-Electron Capture Detection | GC-ECD | Electron Capture | Highly sensitive to halogenated compounds, cost-effective for screening. ipcp.chnih.gov |

| Gas Chromatography-Negative Chemical Ionization Mass Spectrometry | GC-NCI-MS | Negative Chemical Ionization (NCI) | Extremely high sensitivity for electrophilic compounds, selective for brominated compounds. osti.govnih.gov |

| Isotope Dilution Mass Spectrometry | IDMS | Electron Ionization (EI) | Most accurate quantification method, corrects for analyte losses during sample preparation. epa.govnih.gov |

Table 2: Research Findings on Analytical Methodologies

| Research Focus | Key Findings |

|---|---|

| HPLC in Sample Cleanup | Two-dimensional HPLC with nitrophenylpropylsilica and PYE columns effectively fractionates complex mixtures based on aromaticity and planarity, isolating PBDD/Fs from interferences. acs.org |

| HRGC/HRMS for PBDD/Fs | HRGC coupled with HRMS operating at >10,000 resolution is the definitive method for isomer-specific identification and quantification of PBDD/Fs. nih.govdiva-portal.org |

| GC-ECD as a Screening Tool | GC-ECD offers high sensitivity for halogenated compounds, making it a suitable, cost-effective screening method, though it requires confirmation by MS due to its lack of specificity. researchgate.netresearchgate.net |

| GC-NCI-MS for High Sensitivity | GC-NCI-MS provides exceptional sensitivity for brominated compounds by monitoring characteristic bromide ions (m/z 79 and 81), with minimal interference from chlorinated compounds. osti.gov |

| Accuracy of Isotope Dilution | The use of 13C-labeled internal standards in an isotope dilution approach is critical for accurate and precise quantification, as it compensates for procedural losses and instrumental variations. epa.govacs.org |

Congener-Specific Analysis

The analysis of polybrominated dibenzofurans (PBDFs), including this compound, necessitates highly specific and sensitive methods to differentiate between the numerous congeners, which are chemical compounds related by structure. Analytical approaches are often adapted from well-established methods for their chlorinated counterparts, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), such as the US EPA Method 1613. pops.int High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the cornerstone technique for achieving congener-specific determination. researchgate.netdiva-portal.org

A significant challenge in PBDF analysis is the potential interference from polybrominated diphenyl ethers (PBDEs), which are structurally similar and often present in higher concentrations in environmental samples. researchgate.netresearchgate.net Chromatographic cleanup steps using materials like Florisil or activated carbon are employed to separate PBDFs from interfering PBDEs, ensuring accurate quantification. researchgate.net

Focus on 2,3,7,8-Substituted Congeners

Within the large family of PBDFs, congeners with bromine atoms in the 2, 3, 7, and 8 positions are of particular toxicological concern. pops.intoup.com These 2,3,7,8-substituted congeners, such as 2,3,7,8-Tetrabromodibenzofuran (B3055897) (2,3,7,8-TeBDF), exhibit dioxin-like toxicity. oup.compops.int Their mechanism of toxicity involves binding to the aryl hydrocarbon receptor (AhR), which can lead to a cascade of adverse biological effects. pops.int

Therefore, analytical methods are specifically optimized to detect and quantify these toxicologically relevant congeners. nih.govnih.gov While this compound is not a 2,3,7,8-substituted congener, its analysis is often performed alongside these high-priority compounds to create a comprehensive congener profile of a sample. This profile helps in source apportionment and understanding the environmental fate of PBDF mixtures.

The table below presents a selection of 2,3,7,8-substituted PBDF congeners that are often targeted in environmental analysis.

| Congener Name | Abbreviation | Number of Bromine Atoms |

| 2,3,7,8-Tetrabromodibenzofuran | 2,3,7,8-TeBDF | 4 |

| 1,2,3,7,8-Pentabromodibenzofuran | 1,2,3,7,8-PeBDF | 5 |

| 2,3,4,7,8-Pentabromodibenzofuran | 2,3,4,7,8-PeBDF | 5 |

| 1,2,3,4,7,8-Hexabromodibenzofuran | 1,2,3,4,7,8-HxBDF | 6 |

| 1,2,3,6,7,8-Hexabromodibenzofuran | 1,2,3,6,7,8-HxBDF | 6 |

| 1,2,3,7,8,9-Hexabromodibenzofuran | 1,2,3,7,8,9-HxBDF | 6 |

| 2,3,4,6,7,8-Hexabromodibenzofuran | 2,3,4,6,7,8-HxBDF | 6 |

| 1,2,3,4,6,7,8-Heptabromodibenzofuran | 1,2,3,4,6,7,8-HpBDF | 7 |

| 1,2,3,4,7,8,9-Heptabromodibenzofuran | 1,2,3,4,7,8,9-HpBDF | 7 |

| Octabromodibenzofuran | OBDF | 8 |

Method Validation and Quality Assurance/Quality Control (QA/QC)

To ensure the reliability and accuracy of analytical data for compounds like this compound, stringent method validation and QA/QC protocols are essential. These measures are critical for producing legally defensible data and for comparing results across different studies and laboratories.

Certified Analytical Standards

The use of certified analytical standards is fundamental for the accurate identification and quantification of target analytes. dspsystems.eu For PBDF analysis, this includes both native (unlabeled) standards of individual congeners and isotopically labeled internal standards (e.g., ¹³C₁₂-labeled). dspsystems.euchromservis.eu The isotope dilution method, which employs these labeled standards, is the gold standard for quantification as it corrects for the loss of analyte during sample extraction and cleanup. pops.int

Certified Reference Materials (CRMs) are also crucial. bam.deeuropa.eu These are materials, such as sediment or fish tissue, that contain a known concentration of the target compounds. bam.de Analyzing CRMs alongside environmental samples helps to validate the accuracy of the entire analytical procedure. Several organizations, including Cambridge Isotope Laboratories (CIL) and the European Commission's Joint Research Centre (JRC), produce and distribute these vital reference materials. dspsystems.euchromservis.eueuropa.eu LGC Standards and Cerilliant Corporation also provide certified standards, including isotopically labeled 2,4,6,8-Tetrabromodibenzofuran. dspsystems.euchromservis.eulgcstandards.com

Calibration and Detection Limits

Instrument calibration is a critical QA/QC step. This involves analyzing a series of standard solutions at different known concentrations to generate a calibration curve. researchgate.net The instrument's response to the analyte is plotted against the concentration, and this curve is then used to determine the concentration of the analyte in unknown samples. For PBDF analysis, calibration curves have been shown to be linear over a range of concentrations (e.g., 2 to 1000 pg/µL) with high correlation coefficients, indicating a reliable relationship between concentration and instrument response. researchgate.netresearchgate.net

The method detection limit (MDL) is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. well-labs.comepa.gov For PBDFs in ambient air, MDLs can be in the low picogram per cubic meter (pg/m³) range. well-labs.comepa.gov The limit of quantification (LOQ) is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. For example, LOQs for tetrabromodibenzofuran congeners in human adipose tissue have been reported to be as low as 0.5 pg/g. pops.int

The table below shows examples of reported detection limits for PBDFs in different matrices.

| Analyte/Matrix | Detection Limit Type | Reported Value |

| PBDD/Fs in Ambient Air | MDL | 0.01 to 0.2 pg/m³ |

| 2,3,7,8-TeBDF in Human Adipose | LOQ | 0.5 pg/g lipid weight |

| 2,3,7,8-TeBDD in Human Adipose | LOQ | 0.8 pg/g lipid weight |

| Tetrabromo-congeners in Adipose Tissue | Detection Limit | 0.46 to 8.9 pg/g lipid basis |

| PBDD/Fs in Sediment | Detection Limit | 0.05 - 10 pg/g organic carbon |

Inter-laboratory Comparison Studies

Participation in inter-laboratory comparison studies, also known as proficiency testing, is a key component of external quality control. fhi.nofhi.nounit.no In these studies, multiple laboratories analyze identical samples provided by a central organizer, such as the Norwegian Institute of Public Health (NIPH). fhi.nounit.no The results are then compared to a consensus value to assess the performance and accuracy of each laboratory.

These studies are invaluable for:

Providing an objective assessment of a laboratory's analytical capabilities. unit.no

Identifying potential systematic errors or biases in analytical methods.

Ensuring comparability and consistency of data generated by different laboratories worldwide. fhi.nounit.no

Assessing the readiness of laboratories to analyze for persistent organic pollutants in various matrices like food. unit.no

The results of these studies often demonstrate good agreement among experienced laboratories, with relative standard deviations for total toxic equivalency (TEQ) values typically between 7% and 11% for moderately contaminated samples. unit.no

Environmental Occurrence and Distribution of 1,2,6,8 Tetrabromo Dibenzofuran and Total Pbdfs

Atmospheric Distribution and Levels

PBDFs are released into the atmosphere from various sources and can be transported over long distances. They exist in both the gaseous phase and adsorbed to particulate matter, with their distribution between these phases depending on factors like temperature and the degree of bromination.

Studies have shown the presence of PBDFs in ambient air, even in remote locations, indicating their potential for long-range atmospheric transport. For instance, PBDFs have been detected in all air and deposition samples from background areas in Sweden, confirming the significance of atmospheric long-range transport. pops.int An annual variation in the concentrations of both PBDFs and their chlorinated analogs (PCDD/Fs) has been observed. pops.int

Concentrations of PBDFs in urban air are generally higher than in remote areas. For example, urban air in Gothenburg, Sweden, showed similar levels of PBDD/Fs to a west coast background location but higher concentrations than in remote air from Northern Finland. pops.int However, these levels were significantly lower than those found in indoor air at a plastics recycling facility. pops.int In a study conducted in Taiwan, particle-phase PBDEs and PBDD/Fs accounted for 75.7% and 98.3% of their respective total concentrations in the air. researchgate.net

Emissions from thermal processes are a primary source of atmospheric PBDFs. The combustion of e-waste and other materials containing BFRs can lead to the formation and release of these compounds. diva-portal.org For example, the pyrolysis of acrylonitrile-butadiene-styrene (ABS) plastics blended with tetrabromobisphenol A (TBBPA) has been shown to produce various PBDD/F congeners. pops.int

Table 1: Ambient Air Concentrations of Total PBDD/Fs in Different Locations

| Location | Concentration (pg/Nm³) | Source |

| Råö, Sweden (remote) | 0.0072 - 0.69 | pops.int |

| Pallas, Finland (remote) | 0.014 - 0.030 | pops.int |

This table presents a range of concentrations and may not reflect average or typical levels.

The detection of PBDFs in remote regions such as the Arctic provides strong evidence for their long-range environmental transport. diva-portal.org Their semi-volatile nature allows them to be transported through the atmosphere over vast distances. muni.cz The distribution pattern of PBDEs, which are precursors to PBDFs, across the Great Lakes in North America, with concentrations ranging from 5 pg/m³ near Lake Superior to 52 pg/m³ in Chicago, illustrates the influence of source regions and atmospheric transport on their distribution. acs.org

The global annual emissions of PBDFs were estimated to be around 2300 kg in 2001, based on the global demand for commercial PBDE mixtures. pops.int This highlights the widespread potential for their distribution across the globe.

Aquatic Environmental Occurrence

PBDFs enter aquatic environments through various pathways, including atmospheric deposition, stormwater runoff, and effluents from wastewater treatment plants (WWTPs). diva-portal.orgpops.int Due to their hydrophobic nature, they tend to partition from water to sediment.

Data on the concentrations of 1,2,6,8-Tetrabromo-dibenzofuran and total PBDFs in water bodies are limited. However, the presence of these compounds in stormwater indicates a direct pathway to aquatic systems. pops.int Studies on related brominated compounds, such as brominated flame retardants, have detected their presence in freshwater, groundwater, and marine water, suggesting the potential for PBDFs to also be present in these environments. service.gov.uk The transfer of PBDFs from water to aquatic organisms has been studied, indicating their bioavailability in aquatic systems. researchgate.net

Sediments act as a significant sink for hydrophobic compounds like PBDFs. Due to their persistence, they can accumulate in sediments over long periods, creating a long-term source of contamination for the aquatic food web. ccme.ca The accumulation of PBDFs in sediment has been documented in various studies. For instance, the analysis of archived sewage sludge from a U.S. survey in 2001 revealed the presence of several PBDF congeners. acs.org

The congener profile of PBDFs in sediments can provide insights into their sources. The predominance of certain congeners can be linked to the composition of commercial BFR mixtures and their transformation processes in the environment. acs.org

Terrestrial Environmental Contamination

Terrestrial environments can be contaminated with PBDFs through atmospheric deposition and the application of sewage sludge (biosolids) to land. The burning of e-waste has also been identified as a significant source of soil contamination with PBDD/Fs. pops.int Studies have reported elevated concentrations of PBDD/Fs in soils at e-waste recycling sites. researchgate.net

Table 2: Concentration of Selected PBDFs in U.S. Biosolids Composites (2001)

| PBDF Congener | Average Concentration (ng/kg dry weight) | Range (ng/kg dry weight) |

| 1,2,3,4,6,7,8-HpBDF | 9,540 | 580 - 40,900 |

| 1,2,3,4,7,8-HxBDF | 330 | 40 - 1,290 |

Source: acs.org

Soil Levels and Spatial Distribution

The concentration of PBDFs in soil is significantly influenced by proximity to industrial and waste-processing areas, particularly those handling electronic waste (e-waste). Studies have revealed a distinct spatial distribution, with the highest concentrations found in and around e-waste recycling facilities.

In a study of an e-waste recycling facility in eastern China, the total concentrations of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in soil samples were found to range from 716 to 800,000 picograms per gram (pg/g) dry weight (dw). d-nb.infopops.intinchem.org Research at the Agbogbloshie e-waste site in Ghana showed that soils in dismantling areas contained PBDD/Fs at levels of 11–1000 nanograms per gram (ng/g) dw, while open burning areas had concentrations of 1.3–380 ng/g dw. researchgate.net In these highly contaminated zones, PBDFs were found to be a more significant contributor to the total PBDD/F concentration than polybrominated dibenzo-p-dioxins (PBDDs). d-nb.infopops.intresearchgate.net

Soils from open-burning sites of electronic wastes in Vietnam were found to be heavily contaminated with PBDFs, with concentrations ranging from 83 to 3,800 ng/g dw. pops.int Similarly, farmland soil in the vicinity of e-waste dismantling workshops in South China showed elevated levels of polybrominated diphenyl ethers (PBDEs), a precursor to PBDFs, with an average concentration of 19.1 ± 20.7 ng/g dw. nih.govresearchgate.net The spatial pattern clearly indicated higher concentrations closer to the e-waste workshops, which decreased with distance. nih.govresearchgate.net This trend highlights that e-waste recycling sites are significant point sources of PBDF contamination in soil.

Table 1: Concentration of Total PBDD/Fs and PBDFs in Soil from Various Locations

| Location/Source | Matrix | Analyte | Concentration Range |

| E-waste recycling facility, Eastern China | Soil | Total PBDD/Fs | 716 - 800,000 pg/g dw d-nb.infopops.intinchem.org |

| Agbogbloshie e-waste site, Ghana | Soil (Dismantling Area) | Total PBDD/Fs | 11 - 1,000 ng/g dw researchgate.net |

| Agbogbloshie e-waste site, Ghana | Soil (Open Burning Area) | Total PBDD/Fs | 1.3 - 380 ng/g dw researchgate.net |

| E-waste open burning sites, Vietnam | Soil | Total PBDFs | 83 - 3,800 ng/g dw pops.int |

| Farmland near e-waste site, South China | Soil | Total PBDEs | 19.1 ± 20.7 ng/g dw nih.govresearchgate.net |

Plant Uptake and Accumulation

Plants can absorb PBDFs and their precursors from the environment through several pathways, including root uptake from contaminated soil and atmospheric deposition onto leaf surfaces. nih.gov The efficiency of these uptake mechanisms is dependent on the specific chemical properties of the congener, such as its degree of bromination and lipophilicity.

Root uptake from soil is generally more significant for less brominated congeners (e.g., di- to penta-brominated) due to their higher mobility. d-nb.infoamazonaws.com Highly brominated compounds, being more lipophilic, tend to adsorb strongly to soil organic matter, limiting their availability for root absorption. amazonaws.com

Atmospheric deposition is considered the dominant pathway for the accumulation of more highly brominated compounds in plants. amazonaws.comacs.org A study at an e-waste site in southern China measured the concentrations of various BFRs in eucalyptus leaves and pine needles. acs.org The total BFR concentrations ranged from 30.6 to 154 ng/g dw in eucalyptus leaves and 15.1 to 236 ng/g dw in pine needles, with higher levels observed in winter and spring. acs.org Once absorbed, PBDEs can be transformed within plant tissues into other compounds, including PBDFs. amazonaws.com

A study conducted at a large-scale e-waste recycling facility analyzed leaves from plants on the grounds and found total PBDD/F concentrations ranging from 113 to 818 pg/g dw. d-nb.infopops.intinchem.org This indicates that vegetation in contaminated areas can accumulate these compounds, potentially introducing them into the local food chain.

Presence in Anthropogenic Matrices

The primary source of PBDFs in the environment is their presence as contaminants in commercial BFR formulations and their subsequent release from products containing these flame retardants.

PBDFs, including tetrabromodibenzofurans (TBDFs), are often found as impurities in BFR products, particularly in older formulations of PBDEs. researchgate.net The recycling of plastics from e-waste and end-of-life vehicles, which often contain these BFRs, can lead to the contamination of new consumer goods. ipen.orgipen.org

Analyses of consumer products have confirmed the presence of PBDD/Fs. A study of black plastic toys and other consumer items from 26 countries detected PBDD/Fs in all samples, with levels reaching up to 13,900 pg TEQ/g. pops.int Another investigation into products from African and Arabic countries found that items made from recycled plastic, such as toys, hair accessories, and kitchen utensils, were contaminated with BFRs and, by extension, their PBDD/F byproducts. ipen.orgresearchgate.net For instance, high concentrations of PBDEs were found in office supplies (up to 151 ppm OctaBDE and 296 ppm DecaBDE) and hair accessories. ipen.org The presence of these precursors implies the potential for PBDF contamination.

Indoor environments can have elevated concentrations of PBDFs due to their release from consumer products such as electronics, furniture with polyurethane foam, and textiles. researchgate.net PBDFs are not chemically bound to the plastic or foam and can migrate into the surrounding environment, accumulating in house dust.

Studies have consistently detected PBDFs in indoor dust samples. An analysis of dust from computer rooms found low levels of tetra-brominated dibenzodioxins (tetraBDDs) at concentrations up to 1 µg/kg and 2,3,7,8-substituted tetra- and penta-brominated dibenzofurans (pentaBDFs) at up to 0.07 µg/kg. inchem.org A Swedish study also reported the presence of various emerging BFRs and PBDFs in indoor dust, suggesting diffuse emissions from household products. diva-portal.org PBDEs, the precursors to PBDFs, have been measured in house dust at concentrations ranging from 430 to 17,000 ng/g. researchgate.net The dust in indoor environments, such as gyms, has been found to contain significant levels of PBDEs (mean of 2670 ng/g), which can be a source of PBDFs. fsri.org

Waste disposal and recycling sites, especially those that handle e-waste, are major hotspots for PBDF contamination. The improper dismantling, shredding, and thermal processing of electronic products release significant quantities of these compounds into the environment.

High concentrations of PBDFs have been measured in various matrices from these facilities. At an e-waste recycling plant in China, electronic shredder residue contained total PBDD/Fs ranging from 392 to 18,500 pg/g dw, and workshop-floor dust had even higher levels, from 89,600 to 143,000 pg/g dw. pops.intinchem.org In these samples, the concentrations of PBDFs were several orders of magnitude higher than those of PBDDs. pops.intinchem.org

Soil and dust samples from e-waste sites in several countries show a similar pattern of high contamination. For example, settled dust in e-waste site workshops in Vietnam had PBDD/F levels of 7.7–63 ng/g. researchgate.net Studies in Kalasin, Thailand, found a clear concentration gradient of PBDD/Fs in soil and dust, with the highest levels at the e-waste dumpsite, decreasing with distance. researchgate.net At the Agbogbloshie e-waste site in Ghana, PBDFs were found to be the primary contributors to the total dioxin-like toxicity in soil samples. researchgate.net

Table 2: Concentration of Total PBDD/Fs in Samples from Waste/Recycling Sites

| Location/Source | Matrix | Analyte | Concentration Range |

| E-waste recycling facility, China | Electronic Shredder Residue | Total PBDD/Fs | 392 - 18,500 pg/g dw pops.intinchem.org |

| E-waste recycling facility, China | Workshop Floor Dust | Total PBDD/Fs | 89,600 - 143,000 pg/g dw pops.intinchem.org |

| E-waste workshops, Vietnam | Settled Dust | Total PBDD/Fs | 7.7 - 63 ng/g researchgate.net |

| Agbogbloshie e-waste site, Ghana | Soil (Dismantling Area) | Total PBDD/Fs | 11 - 1,000 ng/g dw researchgate.net |

Congener Profiles and Source Apportionment

The analysis of congener profiles—the relative abundance of different PBDD and PBDF isomers—is a critical tool for identifying the sources of contamination. amazonaws.com Different sources, such as specific commercial BFR mixtures or particular thermal processes, produce characteristic congener patterns.

For instance, the congener profile in house dust can indicate the type of BFR-treated products present. The dominance of octabromodibenzofuran (OBDF) is often linked to materials treated with the DecaBDE commercial mixture, whereas a high proportion of tetrabromodibenzofuran (TBDF) can suggest the presence of products treated with the PentaBDE mixture. diva-portal.org

Thermal processes significantly influence congener profiles. The pyrolysis of acrylonitrile-butadiene-styrene (ABS) plastic containing the flame retardant tetrabromobisphenol A (TBBPA) has been shown to primarily generate 2,3,7,8-TBDF and 2,3,7,8-TBDD. pops.int In e-waste plastics treated with DecaBDE, the PBDD/F homologue pattern is clearly dominated by octabromodibenzofuran (OctaBDF) and other highly brominated PBDFs. researchgate.net

At e-waste sites, the congener profiles in soil can reveal the transformation processes occurring. For example, at the Agbogbloshie site, the profiles suggested that mixed bromo/chloro dibenzofurans (PXDFs) were primarily formed from PBDFs through successive bromine-to-chlorine exchange reactions during uncontrolled burning. researchgate.net The investigation of these unique chemical fingerprints allows researchers to trace the pollutants back to their origins and understand their formation pathways in the environment. amazonaws.comnih.govnih.gov

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| This compound | 1,2,6,8-Tetrabromodibenzofuran |

| PBDD/Fs | Polybrominated dibenzo-p-dioxins and dibenzofurans |

| PBDFs | Polybrominated dibenzofurans |

| TBDF | Tetrabromodibenzofuran |

| PBDDs | Polybrominated dibenzo-p-dioxins |

| PBDEs | Polybrominated diphenyl ethers |

| PCDD/Fs | Polychlorinated dibenzo-p-dioxins and dibenzofurans |

| TBBPA | Tetrabromobisphenol A |

| OBDF | Octabromodibenzofuran |

| OctaBDF | Octabromodibenzofuran |

| PXDFs | Mixed bromo/chloro dibenzofurans |

| TBPE | 1,2-bis(tribromophenoxy)ethane |

| TBDDs | Tetrabromodibenzo-p-dioxins |

| DecaBDE | Decabromodiphenyl ether |

| PentaBDE | Pentabromodiphenyl ether |

| tetraBDDs | Tetrabromodibenzodioxins |

| pentaBDFs | Pentabromodibenzofurans |

| 2,3,7,8-TBDD | 2,3,7,8-Tetrabromodibenzo-p-dioxin |

| 2,3,7,8-TBDF | 2,3,7,8-Tetrabromodibenzofuran (B3055897) |

| 1,2,3,7,8-PeBDF | 1,2,3,7,8-Pentabromodibenzofuran |

| 1,2,3,4,7,8-HxBDF | 1,2,3,4,7,8-Hexabromodibenzofuran |

| PCBs | Polychlorinated biphenyls |

Environmental Fate and Transformation of 1,2,6,8 Tetrabromo Dibenzofuran

Transport and Partitioning Between Environmental Media

The movement and distribution of 1,2,6,8-Tetrabromo-dibenzofuran across different environmental compartments—air, water, soil, and sediment—are governed by complex partitioning processes.

The exchange of compounds like this compound between the atmosphere and water bodies is a critical process influencing their environmental concentrations and residence times. acs.org Atmospheric deposition is a primary pathway for such pollutants to enter large water bodies. acs.org For similar compounds, the direction of this exchange, whether from air to water (deposition) or water to air (volatilization), is influenced by factors like water solubility and vapor pressure. researchgate.net Studies on related polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have shown that less chlorinated compounds tend to volatilize from water into the air. researchgate.net

Due to their low water solubility and high affinity for organic matter, polyhalogenated aromatic compounds like this compound tend to adsorb to particulate matter in the water column and eventually settle in the sediment. researchgate.netaimspress.com This process, known as water-sediment partitioning, leads to the accumulation of these compounds in bottom sediments, which can act as long-term sinks and potential sources of contamination. skb.com The partitioning behavior is influenced by the organic carbon content of the sediment. epa.gov For similar compounds, high partition coefficients (Koc) indicate a strong tendency to bind to sediment organic carbon. epa.gov

The movement of this compound between soil and the atmosphere is another key environmental transport process. Atmospheric deposition is a significant source of these compounds to terrestrial environments. researchgate.net Once in the soil, they can be transported bound to soil particles through erosion and runoff. pops.int The potential for volatilization from soil back into the air exists, particularly for less halogenated congeners. nih.gov Studies on related PCDD/Fs suggest that lower-chlorinated compounds can exhibit a strong net volatilization from soil to air, while higher-chlorinated ones may be closer to equilibrium. researchgate.net

Degradation Pathways

This compound can be transformed in the environment through various degradation processes, primarily driven by light and heat.

Photolysis, or degradation by light, is a significant pathway for the breakdown of polyhalogenated dibenzofurans. inchem.orgnih.gov When exposed to sunlight, particularly in the presence of hydrogen-donating solvents, these compounds can undergo reductive dehalogenation, where bromine atoms are sequentially removed. nih.gov This process has been observed for related chlorinated and brominated compounds. nih.govpops.int The rate and extent of photolysis can be influenced by the surrounding medium. For instance, studies on polychlorinated dibenzofurans (PCDFs) have shown enhanced degradation rates in natural lake water compared to distilled water, suggesting that substances in the natural water can sensitize the reaction. csbsju.edu While photolysis can lead to the breakdown of these compounds, it can also potentially form other, sometimes more toxic, degradation products. pops.int

Table 1: Photodegradation of Halogenated Dibenzofurans

| Compound | Conditions | Key Findings | Reference |

|---|---|---|---|

| Dichlorodibenzofuran | Methanol solution, 310 nm UV light | Reductive dechlorination occurred. | nih.gov |

| Octachlorodibenzofuran | Thin film, sunlight | Showed significant decomposition. | nih.gov |

| 2,3,7,8-Tetrachlorodibenzofuran (T4CDF) | Lake water, sunlight | Enhanced degradation rate compared to distilled water; reductive dechlorination confirmed. | csbsju.edu |

| 2,3,4,7,8-Pentachlorodibenzofuran (P5CDF) | Lake water, sunlight | Enhanced degradation rate; photoproducts included trichlorodibenzofurans. | csbsju.edu |

Thermolytic degradation, or breakdown due to heat, is another important transformation pathway, particularly relevant in industrial processes like waste incineration. scispace.comresearchgate.net The thermal decomposition of materials containing brominated flame retardants, which can be precursors to PBDFs, can lead to the formation of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs. scispace.comresearchgate.net Studies on the thermal degradation of related compounds have shown that the process can involve the loss of hydrogen bromide (HBr) and the cleavage of chemical bonds at high temperatures. scispace.comresearchgate.net The specific products of thermolysis depend on the temperature and the presence of other substances. researchgate.net For example, the thermal decomposition of tetrabromobisphenol A (TBBA), a common flame retardant, can produce brominated phenols which can then act as building blocks for the formation of PBDD/Fs. scispace.com

Table 2: Thermal Degradation of Brominated Compounds

| Compound/Material | Temperature | Key Products/Observations | Reference |

|---|---|---|---|

| Tetrabromobisphenol A (TBBA) | High temperatures | HBr, brominated phenols, PBDD/Fs. | scispace.com |

| Electronic boards with brominated flame retardants | >300°C | Hydrogen bromide, phenol (B47542), polybrominated phenols. | researchgate.net |

| 1,2-bis-(2,4,6-tribromophenoxy)ethane (BTBPE) | 340°C | Tribromophenol, vinyl tribromophenyl ether; secondary reactions can form PBDDs. | researchgate.net |

Biodegradation Processes

Biodegradation involves the breakdown of organic compounds by microorganisms and is a key process in their environmental fate. For halogenated compounds like this compound, these processes are often slow and dependent on specific microbial populations and environmental conditions.

While specific studies on the microbial degradation of the this compound isomer are limited, the mechanisms can be inferred from studies on structurally related chlorinated and brominated compounds. pops.intuth.gr The aerobic degradation of dibenzofurans is often initiated by an enzymatic attack on the aromatic ring system. uth.gr

The best-characterized bacterial degradation of dibenzofuran-like structures involves an initial attack by angular dioxygenases. uth.gr These enzymes introduce two hydroxyl groups by attacking a carbon ring adjacent to the ether bridge (e.g., at the 4 and 4a positions in the dibenzofuran (B1670420) core). uth.gr This initial oxidation breaks the aromaticity of one of the rings, making the molecule susceptible to further enzymatic degradation. For chlorinated dibenzofurans, this pathway leads to the opening of the ring and subsequent mineralization. uth.gr It is presumed that brominated dibenzofurans undergo similar initial oxidative attacks, although the rate and extent may be influenced by the position and number of bromine substituents.

Reductive debromination is a significant transformation pathway for polybrominated compounds, particularly under anaerobic (oxygen-deficient) conditions found in sediments and certain soils. pops.int This process involves the microbial removal of bromine atoms, which are replaced by hydrogen atoms. pops.int

Formation of Transformation Products

During metabolic processes, parent compounds like this compound can be converted into various byproducts, known as transformation products or metabolites.

One of the primary metabolic pathways for PBDFs in biological systems is hydroxylation, which involves the enzymatic introduction of a hydroxyl (-OH) group onto the aromatic structure. nih.govresearchgate.net This process is a common detoxification mechanism in vertebrates, as it increases the water solubility of the compound, facilitating its excretion.

Table 1: Metabolic Transformation of Brominated Dibenzofurans in Mouse Liver

This table shows the molar ratio of monohydroxylated metabolites to the parent compound (M/P) in the liver of mice at 1-day post-exposure, indicating the relative extent of metabolic transformation for different PBDFs.

| Compound | Degree of Bromination | M/P Ratio (Metabolite/Parent) | Reference |

| 2,3,8-TrBDF | Tribromo | 0.27 | nih.govresearchgate.net |

| 2,3,7-Tribromo-8-chloro-DF | Tribromo/Monochloro | 0.83 x 10⁻⁴ to 4.5 x 10⁻⁴ | nih.govresearchgate.net |

| 2,3,7,8-TeBDF | Tetrabromo | 0.78 x 10⁻³ to 1.5 x 10⁻³ | nih.govresearchgate.net |

| 1,2,3,7,8-PeBDF | Pentabromo | 3.5 x 10⁻⁵ to 5.1 x 10⁻⁵ | nih.govresearchgate.net |

Environmental Persistence and Stability

This compound is classified as a persistent organic pollutant, a designation reflecting its high stability in the environment. evitachem.com Its chemical structure, characterized by a stable dibenzofuran core and multiple carbon-bromine bonds, makes it resistant to chemical, physical, and biological degradation. evitachem.com This high persistence means it can remain in the environment for long periods, allowing for long-range transport and accumulation in soil, sediment, and biota. evitachem.comnih.gov

The persistence of PBDFs is comparable to that of their chlorinated analogs (PCDFs). nih.gov Although the carbon-bromine bond is generally weaker than the carbon-chlorine bond, this does not necessarily translate to a faster degradation or elimination rate in biological systems. nih.gov Studies have shown that 2,3,7,8-substituted brominated congeners exhibit persistence in biota similar to their chlorinated counterparts. nih.gov The low water solubility and high lipophilicity of these compounds contribute to their tendency to bioaccumulate in the fatty tissues of organisms. evitachem.com While stable under many conditions, some degradation may occur under prolonged exposure to UV light. evitachem.com

Bioaccumulation and Trophic Transfer of 1,2,6,8 Tetrabromo Dibenzofuran in Ecosystems

Bioaccumulation in Aquatic Organisms

Aquatic ecosystems are significant sinks for many persistent organic pollutants. The bioaccumulation of these compounds in aquatic organisms is a critical concern due to the potential for transfer to higher organisms, including humans, through the consumption of contaminated seafood.

Aquatic invertebrates, particularly benthic organisms that live in and around sediments, are key players in the transfer of contaminants from the abiotic environment to the food web. There is a lack of specific data on the bioaccumulation of 1,2,6,8-Tetrabromo-dibenzofuran in aquatic invertebrates. However, studies on other persistent organic pollutants have demonstrated that invertebrates can accumulate these substances from contaminated sediments and water. nih.govnih.gov The feeding strategies and habitat of different invertebrate species can significantly influence their exposure and subsequent bioaccumulation levels. nih.gov Given the hydrophobic nature of PBDFs, it is expected that they would partition into the tissues of aquatic invertebrates, although the extent of this for this compound is currently unknown.

The Bioaccumulation Factor (BAF) is a key metric used to quantify the potential of a chemical to accumulate in an organism from all environmental exposures. It is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment (e.g., water) at steady state. wa.govskb.sewa.gov There are no empirically determined BAF values specifically for this compound reported in the available literature. For related compounds, such as other PBDEs, BAF values have been shown to be significant, indicating a high potential for bioaccumulation. researchgate.net The Washington State Department of Ecology, for instance, lists 2,3,7,8-tetrabromodibenzofuran (B3055897) as a persistent, bioaccumulative toxin. nih.govwa.govwa.gov Without specific studies, the BAF for this compound can only be estimated through modeling based on its physicochemical properties, but such estimates would require experimental validation.

Bioaccumulation in Terrestrial Organisms

The transfer of contaminants from soil to terrestrial organisms is another important pathway for bioaccumulation. Soil invertebrates and plants can take up chemicals from the soil, introducing them into the terrestrial food web.

Data on the uptake of this compound by soil invertebrates, such as earthworms, is not available. However, research on other brominated flame retardants like polybrominated diphenyl ethers (PBDEs) has shown that earthworms can bioaccumulate these compounds from contaminated soil. researchgate.net The bioaccumulation in soil invertebrates is influenced by factors such as the concentration of the contaminant in the soil, the organic matter content of the soil, and the feeding behavior of the invertebrate species. nih.gov It is plausible that this compound, if present in soil, would be available for uptake by soil-dwelling invertebrates, but the extent of this bioaccumulation remains unquantified.

Information regarding the bioaccumulation of this compound in plants is currently absent from the scientific literature. Studies on other brominated flame retardants have indicated that some plant species can take up these compounds from the soil and translocate them to different parts of the plant. nih.gov The efficiency of uptake and translocation varies depending on the plant species and the specific chemical properties of the compound. nih.gov Given the lack of data, the potential for this compound to be taken up by plants and enter the terrestrial food chain through this route is speculative and requires further investigation.

Biota-Sediment Accumulation Factors (BSAFs)

The Biota-Sediment Accumulation Factor (BSAF) is a key parameter used in environmental science to describe the partitioning of a contaminant between sediment and an organism. It is calculated as the ratio of the lipid-normalized concentration of a chemical in an organism to the organic carbon-normalized concentration in the sediment. ornl.govsfei.orgdren.mil A BSAF value greater than 1 suggests that the organism is likely accumulating the chemical from the sediment. nih.gov

Despite the importance of this metric, a review of available scientific literature yielded no specific research or data on the Biota-Sediment Accumulation Factors (BSAFs) for the compound This compound . While studies have calculated BSAFs for other polyhalogenated dibenzofurans, such as specific polychlorinated congeners (PCDFs), no data tables or specific values for this compound could be located. researchgate.netnih.gov

Biota-Soil Accumulation Factors (BSAFts)

The Biota-Soil Accumulation Factor (BSAFt or BSAFsoil) quantifies the uptake of a contaminant by an organism relative to its concentration in the soil. ontosight.aiethernet.edu.et This factor is essential for understanding the transfer of pollutants in terrestrial ecosystems and is generally calculated as the ratio of the contaminant concentration in the biota to that in the soil. ontosight.ai

A thorough search of scientific databases and literature reveals a lack of specific studies concerning the Biota-Soil Accumulation Factors (BSAFts) for This compound . Consequently, no data tables or research findings on the BSAFt for this specific congener can be presented.

Trophic Transfer and Biomagnification

Trophic transfer is the process by which contaminants are passed from one trophic level to the next within a food web. epa.gov Biomagnification, a related concept, occurs when the concentration of a contaminant increases in organisms at successively higher levels in a food chain. karenkiddlab.comusgs.govnih.gov

Trophic Transfer Factors (TTFs) and Trophic Magnification Factors (TMFs)

Trophic Transfer Factors (TTFs), also known as biomagnification factors (BMFs), quantify the transfer of a contaminant from a specific prey to its predator. The Trophic Magnification Factor (TMF) provides a broader measure of a chemical's potential to biomagnify across an entire food web, calculated from the slope of the relationship between contaminant concentration and the trophic level of various organisms. nih.govnih.gov A TMF value significantly greater than 1 is a strong indicator that the chemical is biomagnifying. karenkiddlab.comusgs.gov

Despite the utility of these metrics in assessing environmental risk, no published studies were found that specifically calculate or report Trophic Transfer Factors (TTFs) or Trophic Magnification Factors (TMFs) for This compound . Research is available for other halogenated compounds, including some polybrominated diphenyl ether (PBDE) congeners and polychlorinated biphenyls (PCBs), but data for this specific PBDF congener is absent from the current scientific literature. nih.govnih.gov

Food Web Dynamics and Contaminant Transfer

The structure and dynamics of a food web, including the feeding relationships and energy flow between producers, consumers, and decomposers, govern the pathways for contaminant transfer. epa.govmdpi.com The transfer of persistent organic pollutants is influenced by the chemical's properties and the ecological characteristics of the species within the food web. griffith.edu.au

There is a significant gap in the scientific literature regarding the food web dynamics and contaminant transfer specifically for This compound . While general principles of how persistent pollutants move through aquatic and terrestrial food webs are well-established, no specific studies detailing the pathways or modeling the transfer of this particular compound within an ecosystem could be identified.

Interspecies Differences in Bioaccumulation and Biomagnification

Different species within a food web can exhibit significant variations in their ability to accumulate and magnify contaminants. These differences are often due to factors such as metabolic capacity, feeding habits, fat content, age, and trophic position. nih.govnih.gov For example, some species may be able to metabolize and excrete certain congeners more efficiently than others, leading to different accumulation patterns. nih.gov

No research was found that specifically investigates or documents interspecies differences in the bioaccumulation and biomagnification of This compound .

Trophic Dilution Phenomena

In some cases, the concentration of a contaminant can decrease with increasing trophic level, a phenomenon known as trophic dilution or biodilution. This is often observed for less persistent or more easily metabolized compounds.

A comprehensive literature search did not yield any studies that report or discuss trophic dilution phenomena specifically in relation to This compound . Therefore, there is no available information to confirm whether this compound undergoes trophic dilution in any ecosystem.

Influence of Physicochemical Parameters on

The bioaccumulation and trophic transfer of persistent organic pollutants (POPs) like this compound are significantly governed by their physicochemical properties. These parameters determine how the compound partitions between different environmental compartments such as water, soil, air, and biota. While specific data for the 1,2,6,8-isomer is limited, the behavior of other polybrominated dibenzofurans (PBDFs) and POPs provides a framework for understanding its environmental fate.

Role of Octanol-Water Partition Coefficient (KOW)

The n-octanol-water partition coefficient (KOW), typically expressed as its logarithm (log KOW), is a critical measure of a chemical's lipophilicity, or its tendency to associate with lipids (fats) rather than water. wikipedia.org Chemicals with high log KOW values are more likely to be taken up and stored in the fatty tissues of organisms, a process known as bioaccumulation. wikipedia.org

Role of Octanol-Air Partition Coefficient (KOA)

The octanol-air partition coefficient (KOA) describes the partitioning of a chemical between n-octanol (as a surrogate for organic matter) and the air. iyte.edu.traip.org This parameter is fundamental for understanding the distribution of chemicals between the atmosphere and various environmental organic phases, including atmospheric particles, soil, vegetation, and animal tissues. iyte.edu.traip.orgkorea.ac.kr

KOA is particularly important for assessing the bioconcentration of airborne chemicals in foliage and in air-breathing organisms. nih.gov Compounds with a low octanol-water partition coefficient (KOW) but a high KOA can still biomagnify significantly in terrestrial food chains. korea.ac.kr The KOA value, often considered alongside KOW and the air-water partition coefficient (KAW), is crucial for multimedia fate models that predict the environmental transport and final destination of pollutants. nih.govd-nb.info While a specific KOA value for this compound is not specified in the reviewed scientific literature, its semi-volatile nature suggests that KOA would be a key parameter in describing its partitioning from the atmosphere to terrestrial and aquatic ecosystems.

Toxicokinetics and Elimination in Model Organisms

The toxicokinetics of a compound describe its absorption, distribution, metabolism, and excretion (ADME) by an organism. Studies on model organisms, primarily rodents, provide insight into how PBDFs are processed in the body. It is crucial to note that much of the detailed research has focused on the more toxic 2,3,7,8-substituted congeners, with limited data available for other isomers like this compound. However, findings for structurally related compounds offer valuable information.

Hepatic and Brain Uptake Ratios

Following oral exposure in mice, PBDFs are primarily distributed to and stored in the liver and adipose tissue. nih.govnih.gov However, the uptake efficiency varies between different congeners. Studies on several 2,3,7,8-substituted PBDFs show that their hepatic uptake ratios are generally lower than that of the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). dntb.gov.uaresearchgate.netnih.gov

For instance, in C57BL/6J mice, the hepatic uptake of TCDD can be as high as 84% of the administered dose, while the uptake for 2,3,7,8-substituted PBDFs decreases as the number of bromine atoms increases. dntb.gov.uaresearchgate.netnih.gov A study on 1,2,7,8-TeBDF, another tetrabrominated isomer, also indicated a significant affinity for the liver and adipose tissue in rats. nih.gov

In contrast, the brain is not a major target for accumulation. The brain uptake ratios for several studied PBDFs were found to be very low, at less than 0.05%. nih.govdntb.gov.uaresearchgate.netresearchgate.net Furthermore, the ratio of transfer from plasma to the brain was observed to decrease as the number of bromine atoms on the dibenzofuran (B1670420) structure increased. nih.govdntb.gov.uaresearchgate.netresearchgate.net

Table 1: Hepatic and Brain Uptake of Selected Dibenzofurans in Mice

| Compound | Hepatic Uptake Ratio (% of dose) | Brain Uptake Ratio (% of dose) |

|---|---|---|

| 2,3,7-Tribromo-8-chloro-dibenzofuran (TrBCDF) | 42% dntb.gov.uaresearchgate.netnih.gov | <0.05% dntb.gov.uaresearchgate.netresearchgate.net |

| 2,3,7,8-Tetrabromo-dibenzofuran (TeBDF) | 33% dntb.gov.uaresearchgate.netnih.gov | <0.05% dntb.gov.uaresearchgate.netresearchgate.net |

Elimination Kinetics and Half-lives

The persistence of a compound in an organism is determined by its elimination rate, often expressed as a half-life (t½), which is the time required for the concentration of the substance to decrease by half. libretexts.org For many PBDFs, elimination from the liver follows first-order kinetics, meaning the rate of elimination is proportional to the amount of the compound present. nih.govdntb.gov.uaresearchgate.net

The substitution pattern on the dibenzofuran molecule is a major factor influencing the elimination rate. Congeners with bromine atoms at the 2, 3, 7, and 8 positions are generally more persistent. nih.gov For example, the hepatic elimination half-life of 2,3,7,8-TeBDF in mice is 8.8 days, which is comparable to the 8.7-day half-life of TCDD. nih.govdntb.gov.uaresearchgate.netresearchgate.net In contrast, non-2,3,7,8-substituted congeners are often eliminated more rapidly. A study on the non-2,3,7,8-substituted 2,3,8-tribromodibenzofuran (B1345176) (TrBDF) found it was poorly retained in the liver and quickly eliminated. nih.govdntb.gov.uaresearchgate.net Similarly, the elimination half-life for 1,2,7,8-TeBDF from the body of rats was reported to be just 1 day. who.int Given that this compound also lacks the 2,3,7,8-substitution pattern, it is expected to have a shorter biological half-life compared to its 2,3,7,8-substituted isomer.

Table 2: Hepatic Elimination Half-lives of Selected Dioxin-like Compounds in Mice

| Compound | Elimination Half-life (days) |

|---|---|

| 2,3,8-Tribromodibenzofuran (TrBDF) | 4.2 (terminal phase) nih.gov |

| 2,3,7-Tribromo-8-chloro-dibenzofuran (TrBCDF) | 5.6 nih.govdntb.gov.uaresearchgate.netresearchgate.net |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 8.7 nih.govdntb.gov.uaresearchgate.netresearchgate.net |

| 2,3,7,8-Tetrabromo-dibenzofuran (TeBDF) | 8.8 nih.govdntb.gov.uaresearchgate.netresearchgate.net |

Metabolic Transformation and its Contribution to Elimination

Metabolic transformation is a key process for the elimination of foreign compounds from the body. For PBDFs, studies in mice have shown that they can be metabolized in the liver into monohydroxylated products. nih.govdntb.gov.uaresearchgate.netnih.gov However, the significance of this metabolic pathway for elimination varies greatly depending on the congener's structure. nih.govresearchgate.net

Molecular Mechanisms of Action and Receptor Interactions of 1,2,6,8 Tetrabromo Dibenzofuran

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per-ARNT-Sim (bHLH/PAS) protein superfamily. mdpi.comnih.gov In its inactive state, the AhR resides in the cytoplasm, where it is part of a multiprotein complex that includes heat shock protein 90 (HSP90), AhR-interacting protein (AIP, also known as XAP2), and p23. mdpi.comfrontiersin.orgresearchgate.net The binding of a ligand, such as a polybrominated dibenzofuran (B1670420), is the critical initiating step that triggers the receptor's biological activity.

The AhR functions as a ligand-dependent transcription factor. t3db.camdpi.com Without a bound ligand, it remains sequestered in the cytoplasm and is transcriptionally inactive. frontiersin.orgresearchgate.net The binding of an agonist, such as 1,2,6,8-Tetrabromo-dibenzofuran, induces a series of conformational changes in the receptor protein. This activation event is the prerequisite for its translocation into the nucleus and its subsequent function as a regulator of gene expression. mdpi.comnih.gov The ultimate biological and toxic responses associated with these compounds are a direct consequence of this ligand-activated transcriptional activity. t3db.canih.gov